Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate
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Overview
Description
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate typically involves the reaction of diethyl phosphite with 1-phenyl-1-(trimethylsilyloxy)methane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phenyl ring and the trimethylsilyloxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phenyl derivatives and silyl ethers.
Scientific Research Applications
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl trimethylsilylphosphonate
- Phenyl trimethylsilylphosphonate
Uniqueness
Diethyl 1-phenyl-1-(trimethylsilyloxy)methane phosphonate is unique due to the presence of both a phenyl ring and a trimethylsilyloxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
31675-43-1 |
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Molecular Formula |
C14H25O4PSi |
Molecular Weight |
316.40 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C14H25O4PSi/c1-6-16-19(15,17-7-2)14(18-20(3,4)5)13-11-9-8-10-12-13/h8-12,14H,6-7H2,1-5H3 |
InChI Key |
LRSMKHFQQVUXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O[Si](C)(C)C)OCC |
Origin of Product |
United States |
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